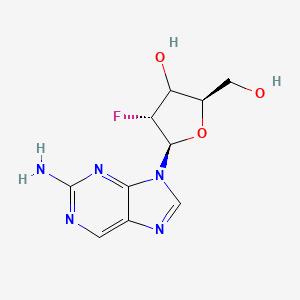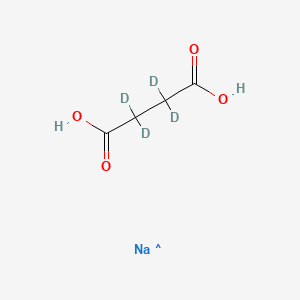
TSPO ligand-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TSPO ligand-1 is a compound that interacts with the translocator protein (TSPO), which is located on the outer mitochondrial membrane. TSPO is involved in various cellular processes, including the transport of cholesterol, regulation of mitochondrial function, and response to stress.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TSPO ligand-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. One common method involves the use of dextran conjugates to create nanogels that can deliver TSPO ligands to target cells . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems. For example, the synthesis of fluorinated benzodiazepine ligands for positron emission tomography (PET) imaging involves automated synthesizers and purification processes to achieve high yields and purity . Similar methods can be adapted for the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
TSPO ligand-1 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound may produce oxidized derivatives with altered biological activity, while reduction reactions may yield reduced forms with different properties .
Wissenschaftliche Forschungsanwendungen
TSPO ligand-1 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study mitochondrial function and dynamics.
Biology: Investigated for its role in cellular stress responses and apoptosis.
Medicine: Explored as a diagnostic tool for imaging neuroinflammation and as a therapeutic agent for neurodegenerative diseases and cancer .
Industry: Utilized in the development of drug delivery systems and nanotechnology-based therapies.
Wirkmechanismus
TSPO ligand-1 exerts its effects by binding to the translocator protein on the outer mitochondrial membrane. This interaction influences various cellular processes, including the transport of cholesterol, regulation of mitochondrial membrane potential, and modulation of reactive oxygen species production . The binding of this compound can also affect the activity of other mitochondrial proteins, such as voltage-dependent anion channels and ATP synthase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to TSPO ligand-1 include:
PK11195: A well-known TSPO ligand used in imaging and research.
Ro5-4864: Another TSPO ligand with neuroprotective properties.
DPA-714: A TSPO-specific ligand used in PET imaging .
Uniqueness
Its versatility and effectiveness in modulating mitochondrial activity make it a valuable tool in scientific research and clinical applications .
Eigenschaften
IUPAC Name |
2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-16(20)15(19)13-11-8-4-5-9-12(11)18-14(13)10-6-2-1-3-7-10/h1-9,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREHVYWKTXGDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)




![2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B12397398.png)
![(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12397405.png)
![4-(dimethylamino)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12397408.png)





